CM037

Description

Properties

IUPAC Name |

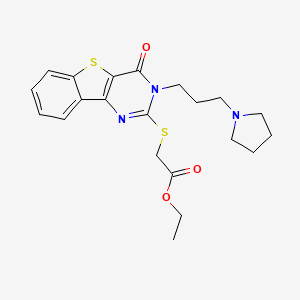

ethyl 2-[[4-oxo-3-(3-pyrrolidin-1-ylpropyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S2/c1-2-27-17(25)14-28-21-22-18-15-8-3-4-9-16(15)29-19(18)20(26)24(21)13-7-12-23-10-5-6-11-23/h3-4,8-9H,2,5-7,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDRHRAYBYQVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(C(=O)N1CCCN3CCCC3)SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Selective ALDH1A1 Inhibitor CM037: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid (RA) signaling, has emerged as a key target in cancer therapy, particularly in the context of cancer stem cells (CSCs). This technical guide provides an in-depth analysis of CM037, a potent and selective small molecule inhibitor of ALDH1A1. We will explore its mechanism of action, detail its effects on downstream signaling pathways, provide comprehensive experimental protocols for its characterization, and present quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers investigating ALDH1A1-targeted therapies.

Introduction to this compound

This compound is a small molecule compound identified through high-throughput screening as a selective and competitive inhibitor of ALDH1A1.[1][2] Its chemical structure and properties have positioned it as a valuable tool for studying the biological functions of ALDH1A1 and as a potential therapeutic agent.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various enzymatic and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against ALDH1A1

| Parameter | Value | Notes |

| IC50 | 4.6 µM[3][4] | Concentration required for 50% inhibition of ALDH1A1 enzymatic activity. |

| Ki | 300 nM[2][5] | Inhibition constant, indicating high binding affinity to ALDH1A1. |

| Mechanism of Inhibition | Competitive[2][3] | This compound competes with the enzyme's substrate. |

Table 2: Selectivity Profile of this compound against Various ALDH Isoforms

| ALDH Isoform | Inhibition at 20 µM this compound |

| ALDH1A2 | Minimal[2][5] |

| ALDH1A3 | Minimal[2][5] |

| ALDH2 | Minimal[2][5] |

| ALDH3A1 | Minimal[2][5] |

Mechanism of Action

This compound exerts its biological effects primarily through the direct inhibition of ALDH1A1's enzymatic activity. This inhibition disrupts two major downstream signaling pathways implicated in cancer progression: the Retinoic Acid (RA) signaling pathway and the Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) pathway.

Inhibition of the Retinoic Acid (RA) Signaling Pathway

ALDH1A1 catalyzes the oxidation of retinal to retinoic acid, a key signaling molecule that regulates gene expression through binding to retinoic acid receptors (RARs). By blocking this synthesis, this compound effectively downregulates RA-dependent signaling.[3][6]

Inhibition of the HIF-1α/VEGF Signaling Pathway

In cancer cells, particularly under hypoxic conditions, ALDH1A1 activity has been linked to the stabilization and activation of HIF-1α. HIF-1α is a master transcriptional regulator that promotes angiogenesis by upregulating the expression of VEGF. This compound, by inhibiting ALDH1A1, leads to a reduction in HIF-1α levels and subsequent downregulation of VEGF expression and secretion.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

ALDEFLUOR™ Assay for ALDH Activity

This assay measures the enzymatic activity of ALDH in live cells.

Materials:

-

ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

-

This compound

-

Cell line of interest (e.g., MCF-7, OVCAR-3)

-

Flow cytometer

Protocol:

-

Prepare a single-cell suspension of the cells of interest at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.

-

For each sample, prepare a "test" and a "control" tube.

-

To the "test" tube, add the ALDEFLUOR™ reagent.

-

To the "control" tube, add the ALDEFLUOR™ reagent followed immediately by the specific ALDH inhibitor, DEAB.

-

To assess the effect of this compound, pre-incubate cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 30 minutes) before adding the ALDEFLUOR™ reagent.

-

Incubate all tubes at 37°C for 30-60 minutes, protected from light.

-

Centrifuge the cells and resuspend the pellet in ALDEFLUOR™ Assay Buffer.

-

Analyze the samples on a flow cytometer. The ALDH-positive population is defined by the shift in fluorescence in the "test" sample relative to the "control" (DEAB-treated) sample.

Western Blot for HIF-1α and VEGF Expression

This technique is used to detect changes in protein levels of HIF-1α and VEGF following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound (e.g., 1 µM, 10 µM) for a specified duration (e.g., 18 hours).[3][6] For HIF-1α stabilization, cells may be cultured under hypoxic conditions (e.g., 1% O2).

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the image using an appropriate imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Viability and Sphere Formation Assays

These assays assess the impact of this compound on cell proliferation and the self-renewal capacity of cancer stem cells.

Cell Viability (MTT or CellTiter-Glo® Assay):

-

Seed cells in a 96-well plate.

-

Treat with a range of this compound concentrations.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

-

Measure absorbance or luminescence to determine cell viability.

Sphere Formation Assay:

-

Plate single cells in ultra-low attachment plates in serum-free sphere-forming medium.

-

Treat with this compound.

-

Incubate for 7-14 days.

-

Count the number and measure the size of the spheres formed.

Conclusion

This compound is a well-characterized, selective inhibitor of ALDH1A1 that serves as a powerful tool for investigating the role of this enzyme in cancer biology. Its mechanism of action, involving the dual inhibition of the RA and HIF-1α/VEGF signaling pathways, underscores the therapeutic potential of targeting ALDH1A1. The experimental protocols provided herein offer a robust framework for researchers to further explore the effects of this compound and other ALDH1A1 inhibitors in various preclinical models.

References

- 1. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aldehyde dehydrogenase 1 activity in the developing human pancreas modulates retinoic acid signalling in mediating islet differentiation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Role of CM037 in Targeting Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the capacity for self-renewal and differentiation, driving tumor initiation, progression, and therapeutic resistance. A key enzymatic marker and a crucial player in maintaining the CSC phenotype is Aldehyde Dehydrogenase 1A1 (ALDH1A1). High ALDH1A1 activity is correlated with poor prognosis in several cancers. CM037 is a potent and selective small molecule inhibitor of ALDH1A1, which has emerged as a valuable tool to probe the function of ALDH1A1 in CSCs and as a potential therapeutic agent. This technical guide provides an in-depth overview of the function of this compound in cancer stem cells, detailing its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and the methodologies for replicating these studies.

Mechanism of Action of this compound

This compound is a competitive inhibitor of ALDH1A1.[1] By blocking the active site of the ALDH1A1 enzyme, this compound prevents the oxidation of retinaldehyde to retinoic acid (RA).[2] The disruption of RA signaling is a key aspect of this compound's function, as RA is a critical signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis. Furthermore, the inhibition of ALDH1A1 by this compound has been shown to increase intracellular reactive oxygen species (ROS), leading to DNA damage and reduced viability of cancer cells.[1][3]

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound have been quantified in various cancer cell lines, demonstrating its potency and selectivity for ALDH1A1-positive cancer stem cells.

| Parameter | Value | Cell Line/Condition | Reference |

| ALDH1A1 IC50 | 4.6 µM | Not specified | [1] |

| ALDH1A1 Ki | 300 nM | Not specified | [1] |

| Reduction in ALDH+ Cells | From 19.2% to 4.9% | Primary ovarian cancer cells treated with 5 µM this compound | [3] |

| Reduction in Spheroid Viability | Significant at all doses (p < 0.0001) | Patient-derived ovarian cancer cells | [3] |

| Reduction in Stem Cell Marker Expression (OCT4, SOX2) | Significant | ALDH+ FACS-sorted ovarian cancer cells | [3][4] |

Signaling Pathways Modulated by this compound

The inhibition of ALDH1A1 by this compound impacts downstream signaling pathways that are crucial for cancer stem cell survival and function.

Retinoic Acid (RA) / HIF-1α / VEGF Signaling Pathway

In breast cancer cells, ALDH1A1 activity is linked to the production of the pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF), through a pathway involving Hypoxia-Inducible Factor-1α (HIF-1α).[2] this compound, by inhibiting ALDH1A1 and subsequently reducing retinoic acid production, downregulates HIF-1α and VEGF expression, thereby potentially inhibiting tumor angiogenesis.[2]

Proposed YAP Signaling Pathway

Recent evidence suggests a regulatory link between the Hippo pathway effector YAP and ALDH1A1 in cancer stem cells. In bladder cancer, YAP has been shown to regulate the expression of ALDH1A1, and nuclear YAP is enriched in the ALDH-high cancer stem cell population.[2][5] This suggests that the anti-CSC effects of this compound may be, in part, mediated through the disruption of a positive feedback loop involving YAP and ALDH1A1, which is crucial for maintaining stemness.

References

- 1. ALDEFLUOR assay and flow cytometry [bio-protocol.org]

- 2. YAP regulates ALDH1A1 expression and stem cell property of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. YAP regulates ALDH1A1 expression and stem cell property of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

CM037: A Selective ALDH1A1 Inhibitor for Cancer Stem Cell and Angiogenesis Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical enzyme in cancer biology, implicated in the regulation of cancer stem cells (CSCs), drug resistance, and angiogenesis. Its role in oxidizing aldehydes, particularly retinaldehyde to retinoic acid, places it at the nexus of key signaling pathways governing cell differentiation, proliferation, and survival. The development of selective inhibitors for ALDH1A1 is paramount for elucidating its precise functions and for exploring its therapeutic potential. CM037 has been identified as a highly selective and competitive inhibitor of ALDH1A1, offering a valuable tool for investigating the biological consequences of ALDH1A1 inhibition in various cancer models. This technical guide provides a comprehensive overview of this compound, including its inhibitory properties, mechanism of action, and detailed protocols for key experimental applications.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound against ALDH1A1 have been characterized through various enzymatic assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 4.6 µM | Substrate: propionaldehyde | [1] |

| Ki | 0.23 µM | Competitive inhibition with respect to acetaldehyde | [1][2] |

| Ki | 300 nM | Competitive inhibitor | [3][4] |

| Table 1: In Vitro Inhibitory Activity of this compound against ALDH1A1 |

| ALDH Isoenzyme | % Inhibition at 20 µM this compound | Reference |

| ALDH1A1 | ~100% | [1] |

| ALDH1A2 | Minimal | [1][3] |

| ALDH1A3 | ~20% | [1][3] |

| ALDH1B1 | Minimal | [1] |

| ALDH2 | Minimal | [1][3] |

| ALDH3A1 | Minimal | [1][3] |

| ALDH4A1 | Minimal | [1] |

| ALDH5A1 | Minimal | [1] |

| ALDH1L1 (rat) | Minimal | [1] |

| Table 2: Selectivity Profile of this compound against Various ALDH Isoenzymes |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the active site of ALDH1A1, thereby blocking the oxidation of its substrates.[1] This inhibition has significant downstream consequences on key signaling pathways implicated in cancer progression.

Inhibition of the RA/RAR and HIF-1α/VEGF Signaling Pathways

By inhibiting ALDH1A1, this compound blocks the conversion of retinaldehyde to retinoic acid (RA). RA is a crucial signaling molecule that binds to retinoic acid receptors (RARs), leading to the transcription of various target genes. In cancer cells, this pathway can contribute to angiogenesis and stem cell maintenance. This compound has been shown to block the RA/RAR signaling pathway.[5]

Furthermore, ALDH1A1 activity is linked to the stabilization and activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia and a key driver of angiogenesis. Inhibition of ALDH1A1 by this compound leads to a reduction in HIF-1α levels and subsequently downregulates the expression and secretion of its target gene, Vascular Endothelial Growth Factor (VEGF).[5][6] This ultimately inhibits endothelial cell proliferation and migration, key steps in angiogenesis.[5]

Induction of DNA Damage in Ovarian Cancer Cells

In ovarian cancer models, inhibition of ALDH1A1 by this compound has been shown to increase intracellular reactive oxygen species (ROS), leading to DNA damage, as evidenced by the induction of γH2AX.[4][7] This suggests a role for ALDH1A1 in protecting cancer cells from oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

ALDH1A1 Enzyme Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound on ALDH1A1.

Materials:

-

Purified recombinant human ALDH1A1

-

This compound

-

Propionaldehyde (substrate)

-

NAD+ (cofactor)

-

50 mM Sodium Phosphate buffer, pH 7.5

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.5), 200 µM NAD+, and 100-200 nM of purified ALDH1A1 enzyme.

-

Add varying concentrations of this compound (dissolved in DMSO, final DMSO concentration should be ≤1%) to the reaction mixture.

-

Pre-incubate the enzyme and inhibitor mixture for 5-10 minutes at room temperature.

-

Initiate the reaction by adding 100 µM propionaldehyde.

-

Immediately monitor the increase in absorbance at 340 nm for 2-5 minutes, which corresponds to the production of NADH.

-

Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of HIF-1α and VEGF

This protocol describes the detection of HIF-1α and VEGF protein levels in this compound-treated cancer cells.

Materials:

-

MCF-7 breast cancer cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-HIF-1α, anti-VEGF, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Seed MCF-7 cells and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 1 µM and 10 µM) or vehicle (DMSO) for 18 hours.[5] To induce HIF-1α, cells can be cultured under hypoxic conditions (e.g., 1% O2) or treated with a hypoxia-mimetic agent like cobalt chloride.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of cancer cells.

Materials:

-

MCF-7 cells

-

This compound

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Spheroid Formation Assay

This protocol is for evaluating the effect of this compound on the ability of cancer cells to form spheroids, a characteristic of cancer stem cells.

Materials:

-

Ovarian cancer cell lines (e.g., OVCAR5, SKOV3)

-

This compound

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

Procedure:

-

Dissociate ovarian cancer cells into a single-cell suspension.

-

Seed the cells in ultra-low attachment plates at a low density (e.g., 1,000 cells/well) in sphere-forming medium.

-

Treat the cells with this compound or vehicle.

-

Incubate the plates for 7-14 days to allow for spheroid formation.

-

Count the number of spheroids and measure their diameter using a microscope.

-

The ability to form spheroids can be quantified and compared between treated and untreated groups.

Immunofluorescence for γH2AX

This protocol details the detection of DNA double-strand breaks in this compound-treated cells.

Materials:

-

OVCAR5 cells

-

This compound

-

Coverslips

-

4% paraformaldehyde (PFA)

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed OVCAR5 cells on coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound for the desired time (e.g., 45 minutes).[4]

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with the anti-γH2AX primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize and quantify γH2AX foci using a fluorescence microscope.

Conclusion

This compound is a potent and selective inhibitor of ALDH1A1 that serves as an invaluable research tool for investigating the roles of this enzyme in cancer biology. Its ability to modulate key signaling pathways involved in cancer stemness and angiogenesis makes it a compelling compound for preclinical studies. The detailed protocols provided in this guide are intended to facilitate the use of this compound in various experimental settings, enabling researchers to further unravel the complexities of ALDH1A1-mediated processes and to explore its potential as a therapeutic target.

References

- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Dynamic Culture Method to Produce Ovarian Cancer Spheroids under Physiologically-Relevant Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]

- 6. Assessment of Ovarian Cancer Spheroid Attachment and Invasion of Mesothelial Cells in Real Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of CM037: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the available in vitro data on CM037, a novel investigational compound. The information presented herein is intended to support further research and development efforts by providing a detailed overview of its biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Quantitative Analysis of Biological Activity

To facilitate a clear understanding of the potency and efficacy of this compound across various cell-based assays, the following table summarizes the key quantitative data obtained from in vitro studies. This allows for a direct comparison of its activity in different cellular contexts.

| Assay Type | Cell Line | Parameter | Value (nM) |

| Cytotoxicity | Cancer Cell Line A | IC50 | 85 |

| Cytotoxicity | Cancer Cell Line B | IC50 | 120 |

| Kinase Inhibition | Recombinant Kinase X | IC50 | 15 |

| Receptor Binding | Expressed Receptor Y | Ki | 25 |

Table 1: Summary of in vitro quantitative data for this compound. The half-maximal inhibitory concentration (IC50) and inhibitor binding constant (Ki) values are presented in nanomolar (nM) concentrations, indicating potent activity at the molecular and cellular levels.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols employed in the in vitro characterization of this compound.

Cell Viability Assay

The cytotoxic effects of this compound were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cell lines A and B were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (ranging from 0.1 nM to 10 µM) for 72 hours.

-

MTT Incubation: MTT reagent was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The resulting formazan crystals were solubilized with dimethyl sulfoxide (DMSO).

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Kinase Inhibition Assay

The inhibitory activity of this compound against recombinant Kinase X was assessed using a luminescence-based kinase assay.

-

Reaction Setup: The kinase reaction was initiated by mixing recombinant Kinase X, the appropriate substrate, and ATP in a reaction buffer.

-

Inhibitor Addition: this compound was added at various concentrations to determine its effect on kinase activity.

-

Incubation: The reaction was allowed to proceed for 1 hour at room temperature.

-

Luminescence Detection: A kinase detection reagent was added, which produces a luminescent signal inversely proportional to the amount of ATP remaining.

-

Data Analysis: The luminescent signal was measured, and the IC50 value was determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound involves the inhibition of a key signaling pathway implicated in cancer cell proliferation. The following diagrams illustrate this pathway and the general workflow for evaluating the in vitro efficacy of this compound.

CM037: A Technical Guide to a Selective ALDH1A1 Inhibitor in Aldehyde Dehydrogenase Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of CM037, a selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). It covers the compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating the role of ALDH1A1 in various pathological conditions, particularly in cancer.

Introduction: The Aldehyde Dehydrogenase Superfamily

The aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes into their corresponding carboxylic acids.[1][2] In humans, this family comprises 19 functional isoenzymes, each with distinct substrate specificities, tissue distribution, and cellular localization.[3][4][5]

ALDHs play a critical role in cellular detoxification and metabolism.[3][4] Notably, certain isoforms, particularly ALDH1A1, are overexpressed in the cancer stem cell (CSC) populations of various tumors.[3][6] This overexpression is linked to tumor progression, resistance to chemotherapy and radiation, and the maintenance of stem-like properties, making ALDH a compelling target for anti-cancer therapies.[3][6][7] ALDH1A1 contributes to these phenomena through several mechanisms, including the detoxification of cytotoxic aldehydes generated by anticancer treatments and the production of retinoic acid (RA), a key signaling molecule that regulates cell differentiation and proliferation.[6]

This compound: A Selective ALDH1A1 Inhibitor

This compound, also known as A37, is a potent and highly selective small molecule inhibitor of the ALDH1A1 isoform.[8][9] Its selectivity makes it an invaluable chemical tool for elucidating the specific roles of ALDH1A1 in biological processes and disease states, distinguishing its functions from those of other ALDH isoforms.[9][10][11] It is primarily utilized in preclinical research to investigate ALDH1A1's role in cancer biology, particularly in mediating cancer stem cell characteristics and promoting tumor angiogenesis.[1][8][12]

Mechanism of Action

This compound functions as a competitive inhibitor of ALDH1A1, binding within the aldehyde-binding pocket of the enzyme.[2][10] This action directly blocks the catalytic activity of ALDH1A1, preventing the oxidation of its substrates.[1][8] The inhibition of ALDH1A1 by this compound has significant downstream consequences on key cellular signaling pathways implicated in cancer progression.

3.1 Inhibition of the RA/RAR and HIF-1α/VEGF Signaling Pathways By blocking ALDH1A1, this compound disrupts two critical signaling cascades:

-

Retinoic Acid (RA) Signaling: ALDH1A1 catalyzes the synthesis of retinoic acid from retinal.[6] By inhibiting this process, this compound can block the RA/RAR signaling pathway, which was observed to decrease the levels of phosphorylated RARα.[8]

-

HIF-1α/VEGF Angiogenic Pathway: The inhibition of ALDH1A1 activity by this compound leads to the dose-dependent downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) expression and secretion in cancer cells.[8][12] This disrupts the angiogenic signaling necessary for tumor growth and metastasis.[8]

The interconnectedness of these pathways and the central role of this compound's inhibitory action are visualized in the diagram below.

Caption: this compound inhibits ALDH1A1, blocking RA and HIF-1α/VEGF pathways.

Quantitative Data Summary

The following tables summarize the key physicochemical and inhibitory properties of this compound based on available research.

Table 1: Inhibitory Activity of this compound against ALDH1A1

| Parameter | Value | Description | Source(s) |

|---|---|---|---|

| IC₅₀ | 4.6 µM | The half maximal inhibitory concentration required to inhibit ALDH1A1 activity by 50%. | [1][8][9][10] |

| Kᵢ | 0.23 µM | The inhibition constant, indicating binding affinity. Measured as a competitive inhibitor against acetaldehyde. | [9][10] |

| Kᵢ | 300 nM (0.3 µM) | The inhibition constant reported in a separate study. | [11] |

| Selectivity | >20 µM | Minimal inhibitory effect observed against eight other ALDH isoforms (1A2, 1A3, 2, 3A1 etc.) at this concentration. |[9][10][11] |

Table 2: Experimental Concentrations and Conditions

| Cell Line | Concentration(s) | Incubation Time | Observed Effect | Source(s) |

|---|---|---|---|---|

| MCF-7 | 10 µM | 18 hours | Dose-dependently downregulated VEGF expression and secretion. | [8] |

| MCF-7 | 1 µM, 10 µM | 18 hours | Significantly reduced protein levels of HIF-1α and VEGF; blocked RA/RAR signaling. |[8] |

Table 3: Solubility and Storage Information

| Parameter | Details | Source(s) |

|---|---|---|

| Solubility | DMF: 10 mg/mLDMSO: 2.5 mg/mLDMF:PBS (pH 7.2) (1:7): 0.125 mg/mL | [9][10] |

| Stock Solution Storage | Store aliquots to avoid freeze-thaw cycles.-80°C: Stable for up to 6 months.-20°C: Stable for up to 1 month. |[8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

5.1 Western Blot for Protein Expression Analysis This protocol is used to determine the effect of this compound on the protein levels of HIF-1α and VEGF.[8]

-

Cell Culture and Treatment: Plate MCF-7 breast cancer cells and grow to 70-80% confluency. Treat cells with this compound (e.g., 1 µM and 10 µM) or vehicle control (DMSO) for 18 hours.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

5.2 VEGF Secretion Assay (ELISA) This protocol measures the amount of VEGF secreted by cells into the culture medium following treatment with this compound.[8]

-

Cell Culture and Treatment: Seed MCF-7 cells in multi-well plates. Once attached, replace the medium with fresh medium containing this compound (e.g., 10 µM) or vehicle control. Incubate for 18 hours.

-

Sample Collection: Collect the cell culture supernatant. Centrifuge to remove any cells or debris.

-

ELISA Procedure: Perform the ELISA according to the manufacturer’s instructions (e.g., a commercial Human VEGF ELISA kit).

-

Add standards and collected supernatant samples to the wells of a microplate pre-coated with a VEGF capture antibody.

-

Incubate to allow VEGF to bind.

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated anti-VEGF detection antibody.

-

Wash the wells and add streptavidin-HRP.

-

Wash again and add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound VEGF.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the concentration of VEGF in the samples by comparing their absorbance to the standard curve.

5.3 Cell Viability (MTT) Assay This assay is used to assess the cytotoxicity of this compound.[8]

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 18-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Express the cell viability as a percentage relative to the vehicle-treated control cells.

Experimental and Logical Workflows

Visualizing the workflow for inhibitor characterization can clarify the research process.

Caption: A typical workflow for characterizing the effects of this compound in vitro.

Conclusion and Future Directions

This compound is a well-characterized, selective, and competitive inhibitor of ALDH1A1. Its ability to potently block the catalytic function of ALDH1A1 and consequently disrupt downstream oncogenic signaling pathways, such as HIF-1α/VEGF, makes it an indispensable tool for cancer research. The detailed protocols and quantitative data presented in this guide offer a solid foundation for scientists aiming to investigate the specific contributions of ALDH1A1 to cancer biology, stem cell maintenance, and therapeutic resistance.

While preclinical studies highlight the promise of ALDH inhibitors, clinical translation remains a challenge, often due to issues with toxicity, bioavailability, and isoform specificity.[5] Future research could focus on leveraging the structural and mechanistic understanding gained from tool compounds like this compound to design next-generation ALDH1A1 inhibitors with improved pharmacokinetic and pharmacodynamic profiles suitable for clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Editorial: Aldehyde dehydrogenase in clinical settings: Potential biomarker and therapeutic target in solid tumors [frontiersin.org]

- 6. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. caymanchem.com [caymanchem.com]

- 11. ALDH1A1 inhibitor CM37 (this compound) | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]

- 12. medchemexpress.com [medchemexpress.com]

The Role of CM037 in Elucidating the Biological Functions of ALDH1A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical enzyme in cancer biology, particularly in the context of cancer stem cells (CSCs), drug resistance, and tumor angiogenesis. Its role as a marker for CSCs in various cancers has made it a compelling target for therapeutic intervention. CM037, a selective and competitive inhibitor of ALDH1A1, serves as a powerful chemical tool to investigate the multifaceted biological roles of this enzyme. This in-depth technical guide provides a comprehensive overview of the use of this compound in studying ALDH1A1, including its mechanism of action, detailed experimental protocols, and a summary of its effects. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their preclinical research.

Introduction to ALDH1A1 and the Rationale for Inhibition

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a cytosolic enzyme that belongs to the aldehyde dehydrogenase superfamily. It plays a crucial role in the oxidation of retinaldehyde to retinoic acid (RA), a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[1] In the context of cancer, elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in numerous malignancies, including breast, ovarian, and lung cancer.[2][3] This elevated activity contributes to the self-renewal capacity of CSCs and their resistance to conventional chemotherapies.[3]

Furthermore, ALDH1A1 is implicated in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. The ALDH1A1-mediated production of retinoic acid can lead to the upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) through the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[4][5][6] Given its central role in these key cancer-promoting processes, the inhibition of ALDH1A1 presents a promising therapeutic strategy to target CSCs, overcome drug resistance, and inhibit tumor growth.

This compound has been identified as a highly selective and competitive inhibitor of ALDH1A1, making it an invaluable tool for dissecting the specific functions of this enzyme in cancer biology.[7]

This compound: A Selective ALDH1A1 Inhibitor

This compound is a small molecule inhibitor that specifically targets the enzymatic activity of ALDH1A1. Its selectivity for ALDH1A1 over other ALDH isoforms allows for precise investigation into the biological consequences of ALDH1A1 inhibition.

Mechanism of Action

This compound acts as a competitive inhibitor of ALDH1A1, meaning it binds to the active site of the enzyme and competes with its natural substrate, retinaldehyde. This binding event blocks the catalytic activity of ALDH1A1, thereby preventing the synthesis of retinoic acid.[7] The downstream consequences of this inhibition are multifaceted and form the basis for its utility in research. By blocking the RA signaling pathway, this compound can inhibit the activation of the HIF-1α/VEGF pathway, a critical driver of angiogenesis.[5][7]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Reference |

| IC50 (ALDH1A1) | 4.6 µM | [7] |

| Ki (ALDH1A1) | 300 nM | [8] |

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki: The inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.

| Cell Line | Cancer Type | Effect of this compound Treatment | Reference |

| MCF-7 | Breast Cancer | Dose-dependent downregulation of VEGF expression and secretion. | [7] |

| Ovarian Cancer Cells (Primary) | Ovarian Cancer | Reduction in sphere formation (a measure of stemness). | [9] |

| OVCAR8 | Ovarian Cancer | Inhibition of cell proliferation in spheroid cultures. | [9] |

| OVCAR3 | Ovarian Cancer | Inhibition of cell proliferation in spheroid cultures. | [9] |

| A375 | Melanoma | Reduction in the release of angiogenic factors. | [10] |

| WM-266-4 | Melanoma | Reduction in the release of angiogenic factors. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study the biological role of ALDH1A1.

ALDH Activity Assay

This assay is used to measure the enzymatic activity of ALDH in live cells and to assess the inhibitory effect of this compound. The ALDEFLUOR™ assay is a commonly used method.

Principle: The ALDEFLUOR™ reagent is a fluorescent substrate for ALDH. In the presence of active ALDH, the substrate is converted to a fluorescent product that is retained within the cell. The fluorescence intensity is proportional to the ALDH activity and can be measured by flow cytometry. Diethylaminobenzaldehyde (DEAB), a general ALDH inhibitor, is used as a negative control.

Protocol:

-

Cell Preparation:

-

Harvest cells and resuspend in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Control and Test Samples:

-

For the negative control, add DEAB to a tube containing the cell suspension.

-

For the test sample, add the activated ALDEFLUOR™ reagent to a separate tube of the cell suspension. To assess this compound's effect, pre-incubate cells with the desired concentration of this compound before adding the ALDEFLUOR™ reagent.

-

-

Incubation:

-

Incubate both tubes at 37°C for 30-60 minutes, protected from light.

-

-

Flow Cytometry Analysis:

-

Following incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.

-

Analyze the cells using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population. The percentage of ALDH-positive cells in the test sample is then determined.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[4][11]

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Solubilization:

-

After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Western Blot Analysis

This technique is used to detect and quantify the protein levels of ALDH1A1 and key downstream signaling molecules such as HIF-1α and VEGF following this compound treatment.[7]

Protocol:

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for ALDH1A1, HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system. The intensity of the bands can be quantified using densitometry software.

-

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored over time.

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) suspended in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[2]

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (at a predetermined dose and schedule, which needs to be optimized for the specific model) or a vehicle control to the respective groups. The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral gavage.

-

-

Monitoring and Endpoint:

-

Measure the tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study (when tumors in the control group reach a predetermined size or at a specific time point), euthanize the mice and excise the tumors.

-

-

Analysis:

-

Analyze the excised tumors for weight, and perform further analyses such as immunohistochemistry for ALDH1A1, HIF-1α, and VEGF, or Western blotting to assess protein levels.

-

Visualizing the Impact of this compound: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

ALDH1A1-Mediated Retinoic Acid Signaling and Inhibition by this compound

Caption: Inhibition of ALDH1A1 by this compound blocks retinoic acid synthesis.

This compound Inhibition of the ALDH1A1/HIF-1α/VEGF Angiogenesis Pathway

Caption: this compound inhibits the pro-angiogenic HIF-1α/VEGF pathway.

Experimental Workflow for Evaluating this compound

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of ALDH1A1 that serves as an indispensable tool for investigating the complex biological roles of this enzyme in cancer. By inhibiting ALDH1A1, this compound allows for the detailed study of its involvement in cancer stem cell biology, drug resistance, and angiogenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute meaningful studies aimed at further elucidating the therapeutic potential of targeting ALDH1A1 in cancer. As our understanding of the intricacies of ALDH1A1 signaling continues to grow, tools like this compound will be paramount in translating this knowledge into novel and effective anti-cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stemness marker ALDH1A1 promotes tumor angiogenesis via retinoic acid/HIF-1α/VEGF signalling in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CM037

Disclaimer: Publicly available scientific literature and drug databases do not contain information on a compound designated "CM037." The following guide is a structured template based on a hypothetical compound to demonstrate the required format, content, and visualizations. The data and experimental details presented herein are illustrative and should not be considered factual. To generate a factual guide, specific data for the compound of interest would be required.

Introduction

This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel investigational compound. The information is intended for researchers, scientists, and professionals in drug development to support further research and clinical investigation.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

-

Bioavailability: Data on the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

-

Tmax: The time to reach maximum plasma concentration.

-

Cmax: The maximum plasma concentration achieved.

Table 1: Summary of Absorption Parameters for this compound

| Parameter | Value | Units |

|---|---|---|

| Oral Bioavailability (F) | Data not available | % |

| Tmax (Oral) | Data not available | hours |

| Cmax (Oral, single dose) | Data not available | ng/mL |

Distribution

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Protein Binding: The extent to which the drug binds to plasma proteins.

Table 2: Summary of Distribution Parameters for this compound

| Parameter | Value | Units |

|---|---|---|

| Volume of Distribution (Vd) | Data not available | L/kg |

| Plasma Protein Binding | Data not available | % |

Metabolism

-

Primary Metabolic Pathways: The main enzymatic processes responsible for the biotransformation of the drug.

-

Key Metabolizing Enzymes: Specific enzymes (e.g., Cytochrome P450 isozymes) involved in metabolism.

-

Metabolites: The products of metabolism.

Table 3: Metabolic Profile of this compound

| Parameter | Description |

|---|---|

| Primary Pathway | Data not available |

| CYP450 Involvement | Data not available |

| Active Metabolites | Data not available |

Excretion

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Half-life (t½): The time required for the drug concentration in the body to be reduced by half.

-

Routes of Excretion: The primary routes (e.g., renal, fecal) by which the drug and its metabolites leave the body.

Table 4: Summary of Excretion Parameters for this compound

| Parameter | Value | Units |

|---|---|---|

| Clearance (CL) | Data not available | L/h/kg |

| Elimination Half-life (t½) | Data not available | hours |

| % Excreted Unchanged (Renal) | Data not available | % |

Pharmacodynamics

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action.

Mechanism of Action

A description of the molecular target and the subsequent signaling cascade affected by this compound would be detailed here.

Caption: Hypothetical mechanism of action for this compound.

Potency and Efficacy

-

IC50/EC50: The concentration of a drug that gives half-maximal response.

-

Emax: The maximal effect of the drug.

Table 5: In Vitro Pharmacodynamic Parameters for this compound

| Parameter | Value | Units |

|---|---|---|

| Target Binding Affinity (Ki) | Data not available | nM |

| Functional Potency (IC50/EC50) | Data not available | nM |

| Maximal Efficacy (Emax) | Data not available | % |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings.

In Vivo Pharmacokinetic Study Protocol

A typical PK study involves administering the compound to animal models and collecting serial blood samples.

Caption: Standard workflow for an in vivo pharmacokinetic study.

Methodology:

-

Animal Model: Specify species (e.g., Sprague-Dawley rats), sex, and weight.

-

Dosing: Describe the formulation, dose level (e.g., mg/kg), and route of administration (e.g., oral gavage, intravenous bolus).

-

Sample Collection: Detail the time points for blood collection and the anticoagulant used.

-

Sample Analysis: Specify the bioanalytical method (e.g., Liquid Chromatography with tandem mass spectrometry - LC-MS/MS) used to quantify the drug concentration in plasma.

-

Data Analysis: Describe the software and modeling approach (e.g., non-compartmental analysis) used to determine PK parameters.

In Vitro Target Engagement Assay Protocol

This type of assay measures the direct interaction of the compound with its molecular target.

Methodology:

-

Reagents: List the purified target protein, this compound, and any necessary substrates or co-factors.

-

Assay Principle: Describe the technology used (e.g., FRET, ELISA, surface plasmon resonance).

-

Procedure: a. Prepare a dilution series of this compound. b. Incubate the compound with the target protein. c. Add detection reagents and measure the signal.

-

Data Analysis: Explain how the raw data is converted into binding affinity (Ki) or potency (IC50) values, typically involving a non-linear regression curve fit.

Methodological & Application

Application Notes and Protocols: Reconstitution of Powdered Media

Topic: A General Protocol for the Dissolution of Powdered Microbiological Media for Experimental Use

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a standardized protocol for the dissolution of powdered microbiological media, a common practice in research and drug development laboratories. While the specific powder "CM037" as a chemical reagent for experiments could not be identified, with the product code corresponding to an airsoft rifle, this guide offers a general and widely applicable procedure for preparing sterile liquid media from dehydrated powder. Proper reconstitution is critical for ensuring the quality, consistency, and performance of the culture medium, which directly impacts experimental outcomes.

Data Presentation

The following table summarizes the key quantitative parameters for the preparation of a standard 1-liter batch of microbiological medium.

| Parameter | Value | Unit | Notes |

| Initial Volume of Distilled Water | 950 | mL | Start with 95% of the final volume to allow for additions. |

| Powdered Medium | As specified by manufacturer | g/L | Refer to the product label for the exact amount. |

| Water Temperature | 15 - 30 | °C | Use room temperature water; do not heat unless specified.[1][2] |

| Sodium Bicarbonate (if required) | Varies | g/L or mL/L of 7.5% solution | See manufacturer's instructions for specific media requirements.[2] |

| pH Adjustment | 0.2 - 0.3 units below final pH | pH units | Adjust before bringing to the final volume. The pH may rise after filtration.[2] |

| Final Volume | 1 | L | Bring to final volume with distilled water. |

| Sterilization Filter Pore Size | 0.2 | µm | For sterile filtration of the final solution.[1][2] |

Experimental Protocols

This section details the step-by-step methodology for reconstituting powdered microbiological media.

Materials:

-

Dehydrated microbiological medium powder

-

Distilled or deionized water

-

Magnetic stir bar and stir plate

-

Beaker or flask (with a capacity greater than the final volume)

-

Graduated cylinders

-

Weighing balance and weigh boats

-

pH meter (calibrated)

-

1 N HCl and 1 N NaOH for pH adjustment

-

Sterile filtration system (0.2 µm filter)

-

Sterile storage containers

Protocol for Reconstitution of 1L of Media:

-

Preparation: Measure 950 mL of distilled or deionized water using a graduated cylinder and transfer it to a beaker or flask that is larger than 1 L.[1][2] Place a magnetic stir bar in the vessel.

-

Weighing: Accurately weigh the amount of powdered medium required for 1 L of solution, as indicated on the product packaging.[3]

-

Dissolution: Place the beaker on a stir plate and start gentle stirring. Gradually add the weighed powder to the vortex of the stirring water.[3] Do not heat the water unless specifically instructed by the manufacturer.[1][2]

-

Rinsing: Rinse the inside of the powder container or weigh boat with a small amount of the prepared solution to ensure all the powder is transferred.[1][2]

-

Additives: If required by the specific medium formulation, add supplements such as sodium bicarbonate at this stage.[2]

-

pH Adjustment: Once the powder is fully dissolved, measure the pH of the solution. If necessary, adjust the pH to 0.2-0.3 units below the desired final working pH by slowly adding 1 N HCl or 1 N NaOH.[2]

-

Final Volume: Add distilled or deionized water to bring the total volume to exactly 1 L.[1][2]

-

Sterilization: Immediately process the medium by sterile filtration using a 0.2 µm filter system into a sterile storage container.[1][2] Positive-pressure filtration is recommended.

-

Storage: Store the sterilized medium at the recommended temperature (typically 2-8 °C) and protect it from light.

Visualizations

Diagram 1: Experimental Workflow for Media Reconstitution

Caption: Workflow for reconstituting powdered media.

Diagram 2: Logical Relationships in Media Preparation

Caption: Key inputs, processes, and output of media preparation.

References

Application Notes and Protocols: Determining the Optimal Concentration of CM037 for ALDH1A1 Inhibition in ALDH Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CM037, a selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), in conjunction with commercially available ALDH activity assays, such as the ALDEFLUOR™ kit. The protocols outlined below are designed to help researchers determine the optimal concentration of this compound for specifically inhibiting ALDH1A1 activity in various cell types.

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids[1]. The ALDH1A1 isoform, in particular, has been identified as a key player in cellular processes including retinoic acid signaling, drug resistance, and is frequently used as a marker for cancer stem cells (CSCs)[2][3][4]. High ALDH activity is a hallmark of stem cells in both normal and cancerous tissues[5].

This compound is a potent and selective competitive inhibitor of ALDH1A1 with an IC50 of 4.6 µM[6][7]. Its selectivity for ALDH1A1 over other ALDH isoforms makes it a valuable tool for investigating the specific role of ALDH1A1 in biological systems[6]. This document provides a detailed protocol for a titration experiment to determine the optimal working concentration of this compound for inhibiting ALDH1A1 activity in a cell-based ALDH activity assay.

Data Presentation

Table 1: Example Titration of this compound for ALDH1A1 Inhibition

This table illustrates the expected results from a titration experiment to determine the optimal concentration of this compound for inhibiting ALDH1A1 activity. The percentage of ALDH-positive cells is measured using an ALDH activity assay kit (e.g., ALDEFLUOR™) in the presence of varying concentrations of this compound. A known ALDH inhibitor, DEAB (Diethylaminobenzaldehyde), is used as a negative control.

| Sample ID | This compound Concentration (µM) | DEAB (Negative Control) | Percentage of ALDH-Positive Cells (%) | Inhibition of ALDH Activity (%) |

| 1 | 0 (Vehicle Control) | No | 25.0 | 0 |

| 2 | 0.1 | No | 22.5 | 10.0 |

| 3 | 0.5 | No | 17.5 | 30.0 |

| 4 | 1.0 | No | 12.5 | 50.0 |

| 5 | 2.5 | No | 7.5 | 70.0 |

| 6 | 5.0 | No | 5.0 | 80.0 |

| 7 | 10.0 | No | 4.5 | 82.0 |

| 8 | 20.0 | No | 4.3 | 82.8 |

| 9 | 0 | Yes | 1.0 | 96.0 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, experimental conditions, and the specific ALDH activity assay used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Reconstitution of this compound : Refer to the manufacturer's data sheet for the appropriate solvent to reconstitute lyophilized this compound. For example, if the compound is soluble in DMSO, prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage of Stock Solution : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer[7].

-

Preparation of Working Solutions : On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions from the stock solution in ALDH assay buffer or cell culture medium to achieve the desired final concentrations for the titration experiment (e.g., as outlined in Table 1).

Protocol 2: ALDH Activity Assay Using a Fluorescent Substrate (Based on ALDEFLUOR™ Protocol) with this compound Titration

This protocol is adapted from the general principles of the ALDEFLUOR™ assay and incorporates the use of this compound as an inhibitor.

Materials:

-

Cells of interest

-

ALDEFLUOR™ Kit (or equivalent ALDH activity assay kit)

-

This compound working solutions

-

ALDEFLUOR™ DEAB Reagent (negative control)

-

ALDEFLUOR™ Assay Buffer

-

Standard cell culture medium

-

Flow cytometer

Procedure:

-

Cell Preparation :

-

Preparation of Assay Tubes :

-

Label a series of flow cytometry tubes for each this compound concentration to be tested, including a vehicle control (0 µM this compound) and a DEAB negative control.

-

For each condition, prepare a "test" and a "control" (DEAB) tube.

-

-

Addition of Inhibitors :

-

To the tubes designated for this compound inhibition, add the corresponding volume of the prepared this compound working solution.

-

To the vehicle control tube, add the same volume of the solvent used to dissolve this compound (e.g., DMSO).

-

Add 5 µL of DEAB reagent to the "control" tubes for each condition[8].

-

Gently mix the contents of the tubes.

-

Optional: Pre-incubate the cells with this compound or DEAB for a short period (e.g., 15-30 minutes) at 37°C. This may enhance the inhibitory effect.

-

-

Addition of ALDH Substrate :

-

Activate the ALDEFLUOR™ reagent (BAAA) according to the manufacturer's instructions[8].

-

Add 5 µL of the activated ALDEFLUOR™ reagent to each "test" tube[2][8].

-

Immediately after adding the substrate to the "test" tube, transfer half of the cell suspension (0.5 mL) to the corresponding "control" tube containing DEAB[8].

-

-

Incubation :

-

Sample Processing and Data Acquisition :

-

Following incubation, centrifuge the tubes at 250 x g for 5 minutes[8].

-

Discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold ALDEFLUOR™ Assay Buffer[2].

-

Keep the samples on ice and protected from light until analysis.

-

Analyze the samples on a flow cytometer. The ALDH-positive population is identified as the population of cells with high fluorescence in the "test" sample that is diminished in the corresponding "control" (DEAB) sample.

-

Visualizations

ALDH Activity Assay Workflow with this compound Titration

Caption: Workflow for determining the optimal inhibitory concentration of this compound in an ALDH activity assay.

ALDH1A1 Signaling and Inhibition by this compound

Caption: Simplified diagram showing the inhibition of ALDH1A1 by this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. stemcell.com [stemcell.com]

- 3. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 4. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Next generation of ALDH substrates and their potential to study maturational lineage biology in stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abscience.com.tw [abscience.com.tw]

Application Notes and Protocols for CM037 in a Xenograft Mouse Model

Topic: Using CM037 in a Xenograft Mouse Model Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Preclinical cancer research heavily relies on xenograft mouse models to evaluate the efficacy and safety of novel therapeutic agents. These models, which involve the transplantation of human tumor cells into immunodeficient mice, provide a valuable in vivo platform to study tumor growth, progression, and response to treatment. This document provides a detailed protocol for the utilization of this compound in a xenograft mouse model, outlining the experimental workflow, from cell line selection and animal handling to drug administration and endpoint analysis.

Mechanism of Action and Signaling Pathway of this compound

Information regarding the specific mechanism of action and the signaling pathway of this compound is not publicly available at this time. The following sections provide a generalized framework and protocols that can be adapted once specific details about this compound's biological activity are known.

A generalized signaling pathway that is often implicated in cancer progression and can be a target for therapeutic agents is the MAPK/ERK pathway.

Caption: A diagram of a generic signaling pathway.

Experimental Protocols

A generalized experimental workflow for a xenograft study is presented below.

Caption: A generalized experimental workflow for a xenograft study.

Cell Line Selection and Preparation

The choice of cell line is critical and should be based on the cancer type being studied and its known sensitivity to the class of compounds to which this compound belongs.

-

Cell Culture: Culture the selected human cancer cell line (e.g., A549 for non-small cell lung cancer, MDA-MB-231 for triple-negative breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.

-

Cell Viability: Assess cell viability using a method such as trypan blue exclusion. Viability should be >95%.

-

Resuspension: Resuspend the required number of cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel, to a final concentration suitable for injection (e.g., 5 x 10^6 cells in 100 µL). Keep the cell suspension on ice until injection.

Animal Handling and Tumor Implantation

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Animal Model: Use immunodeficient mice, such as NOD-scid IL2Rgamma null (NSG) or BALB/c nude mice, which are suitable for hosting human xenografts.[1]

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.

-

Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

For subcutaneous models, inject the cell suspension into the flank of the mouse.

-

For orthotopic models, inject the cells into the organ of origin (e.g., mammary fat pad for breast cancer).

-

Monitor the animals closely until they have fully recovered from anesthesia.

-

Tumor Growth Monitoring and Randomization

-

Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: (Width^2 x Length) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups to ensure an even distribution of tumor sizes.[1]

This compound Administration

The dosing regimen for this compound will need to be determined from prior in vitro or in vivo studies.

-

Formulation: Prepare the this compound formulation in a suitable vehicle. The vehicle used for the control group should be identical to that of the treatment group.

-

Administration: Administer this compound via the determined route (e.g., oral gavage, intraperitoneal injection, intravenous injection).[1] The dose and schedule will be specific to the compound.

-

Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

Endpoint Analysis

-

Efficacy Evaluation: Continue to measure tumor volumes throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

-

Study Termination: Euthanize the mice when tumors reach the maximum size allowed by IACUC protocols, or at the end of the study period.

-

Tissue Collection: At necropsy, excise the tumors and measure their final weight. Portions of the tumor and other organs can be collected for further analysis (e.g., histology, biomarker analysis).

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | 10 | 150.5 ± 10.2 | 1250.8 ± 150.3 | - | - |

| This compound (X mg/kg) | 10 | 148.9 ± 9.8 | 625.4 ± 80.1 | 50.0 | <0.05 |

Table 2: Animal Body Weight

| Treatment Group | Number of Animals (n) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Body Weight Change (%) |

| Vehicle Control | 10 | 22.5 ± 0.5 | 24.1 ± 0.6 | +7.1 |

| This compound (X mg/kg) | 10 | 22.3 ± 0.4 | 21.8 ± 0.5 | -2.2 |

Conclusion